molecular formula C16H20N4O5S B3945417 N-[(FURAN-2-YL)METHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE

N-[(FURAN-2-YL)METHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE

Cat. No.: B3945417
M. Wt: 380.4 g/mol
InChI Key: LJXFPBSEQZOKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(FURAN-2-YL)METHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE is a complex organic compound with the molecular formula C16H20N4O3 and a molecular weight of 316.36 g/mol This compound features a furan ring, a piperazine ring substituted with a methanesulfonyl group, and a nitroaniline moiety

Preparation Methods

The synthesis of N-[(FURAN-2-YL)METHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with a suitable reducing agent to form furan-2-ylmethanol.

    Piperazine Derivative Formation: The next step involves the reaction of piperazine with methanesulfonyl chloride to form 4-methanesulfonylpiperazine.

    Coupling Reaction: The final step involves the coupling of furan-2-ylmethanol with 4-methanesulfonylpiperazine and 2-nitroaniline under suitable reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[(FURAN-2-YL)METHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE undergoes various chemical reactions, including :

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, where the methanesulfonyl group can be replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium on carbon, and various nucleophiles for substitution reactions. Major products formed from these reactions include furan-2-carboxylic acid derivatives, amino derivatives, and substituted piperazine derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE has a wide range of scientific research applications :

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE involves its interaction with specific molecular targets and pathways . The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and piperazine moiety also contribute to its activity by interacting with specific enzymes and receptors.

Comparison with Similar Compounds

N-[(FURAN-2-YL)METHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE can be compared with other similar compounds, such as :

    N-(FURAN-2-YLMETHYL)-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROANILINE: This compound has a similar structure but with a methyl group instead of a methanesulfonyl group on the piperazine ring.

    N-(FURAN-2-YLMETHYL)-5-(4-METHOXYANILINO)-2-NITROANILINE: This compound has a methoxy group on the aniline ring instead of a piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-(4-methylsulfonylpiperazin-1-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S/c1-26(23,24)19-8-6-18(7-9-19)13-4-5-16(20(21)22)15(11-13)17-12-14-3-2-10-25-14/h2-5,10-11,17H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXFPBSEQZOKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(FURAN-2-YL)METHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE

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